Cas no 866131-77-3 (ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate)
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate structure](https://ja.kuujia.com/images/noimg.png)
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI75877-10mg |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
866131-77-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00895042-1g |
Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
866131-77-3 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI75877-1g |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
866131-77-3 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI75877-5mg |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
866131-77-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI75877-500mg |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
866131-77-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI75877-1mg |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate |
866131-77-3 | >90% | 1mg |
$201.00 | 2024-04-19 |
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylateに関する追加情報
Ethyl 1-Methyl-4-[(4,4,4-Trifluoro-3-Hydroxybutyl)Amino]-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate: A Comprehensive Overview
Ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 866131-77-3) is a highly specialized organic compound with significant potential in the field of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system combining a pyrazole and a pyridine ring. This core is further substituted with an ethyl carboxylate group at the 5-position and a 1-methyl group at the 1-position. Additionally, the 4-position of the pyrazolo[3,4-b]pyridine ring is substituted with an (4,4,4-trifluoro-3-hydroxybutyl)amino group, which introduces unique electronic and steric properties to the molecule.
The pyrazolo[3,4-b]pyridine framework is a key structural element in this compound and has been extensively studied for its role in various biological processes. Recent studies have highlighted its potential as a scaffold for designing kinase inhibitors, particularly targeting protein kinases involved in cancer progression. The trifluorobutyl substituent at the amino group adds significant fluorine content to the molecule, enhancing its lipophilicity and potentially improving its bioavailability. Furthermore, the hydroxyl group present in the trifluorobutyl chain introduces hydrogen bonding capabilities, which can be crucial for interactions with biological targets.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving coupling reactions and ring-forming strategies. The synthesis typically begins with the preparation of the pyrazolo[3,4-b]pyridine core using cyclization reactions of appropriate precursors. Subsequent steps involve functionalization at specific positions to introduce the ethyl carboxylate and trifluorobutylamino groups. These steps require precise control over reaction conditions to ensure high yields and purity of the final product.
From a pharmacological perspective, ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promising activity in preclinical studies targeting various disease states. For instance, research has demonstrated its potential as an inhibitor of kinases such as JAK2 and FLT3, which are implicated in leukemia and other hematological malignancies. The compound's ability to modulate these targets suggests its potential as a therapeutic agent in oncology.
In addition to its kinase inhibitory properties, this compound has also been investigated for its anti-inflammatory and antioxidant activities. Studies have shown that it can effectively scavenge free radicals and reduce inflammation in experimental models. These findings underscore its potential application in treating inflammatory diseases such as arthritis and neurodegenerative disorders.
The trifluorobutyl substituent plays a critical role in modulating the physical and chemical properties of this compound. Fluorinated compounds are often preferred in drug design due to their enhanced stability and metabolic resistance. The presence of fluorine atoms also contributes to increased lipophilicity without significantly compromising solubility in aqueous media. This balance is essential for achieving optimal pharmacokinetic profiles in vivo.
Recent computational studies have provided insights into the molecular interactions of this compound with its biological targets. Molecular docking simulations have revealed that the pyrazolo[3,4-b]pyridine core interacts favorably with key residues in kinase active sites through π–π stacking and hydrogen bonding interactions. The trifluorobutylamino group further enhances binding affinity by engaging in hydrophobic interactions with residues within the binding pocket.
Despite its promising properties, further research is required to fully understand the safety profile and efficacy of this compound in clinical settings. Ongoing studies are focused on optimizing its pharmacokinetic properties through structural modifications while maintaining its biological activity.
In conclusion, ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3
866131-77-3 (ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) 関連製品
- 2649086-01-9(3-isocyanato-3-(3-methylphenyl)propanoic acid)
- 1980049-41-9(Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate)
- 56836-19-2(2-chloro-6-(dimethylamino)pyridine-4-carboxylic Acid)
- 2228870-77-5(2-bromo-1-(4,6-dichloropyridin-3-yl)ethan-1-ol)
- 1211537-99-3(ethyl 4-(chlorosulfonyl)methylpiperidine-1-carboxylate)
- 1428373-07-2(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)
- 1426299-58-2(Macrolactin Y)
- 2229517-41-1(5-1-(2-aminopropan-2-yl)cyclopropyl-2-fluorobenzonitrile)
- 126334-26-7(4'-Bromononanophenone, 98%)
- 1355004-56-6(1H-Pyrazole-4-methanamine, 3,5-dimethyl-1-phenyl-α-(trifluoromethyl)-)




